3-Chloro-5-chloro-2-methylquinoxaline

Organic synthesis Process chemistry Crystallization

3-Chloro-5-chloro-2-methylquinoxaline (CAS 1065483-00-2), systematically named 3,5-dichloro-2-methylquinoxaline, is a substituted quinoxaline heterocycle bearing chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position. This compound serves as a versatile synthetic intermediate for the construction of more complex quinoxaline derivatives, particularly in pharmaceutical research and agrochemical development.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B8570784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-chloro-2-methylquinoxaline
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C=CC=C2Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3
InChIKeyOODFZIICYNXWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-chloro-2-methylquinoxaline (CAS 1065483-00-2): A Key Dichloroquinoxaline Intermediate for Medicinal Chemistry and Organic Synthesis


3-Chloro-5-chloro-2-methylquinoxaline (CAS 1065483-00-2), systematically named 3,5-dichloro-2-methylquinoxaline, is a substituted quinoxaline heterocycle bearing chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position . This compound serves as a versatile synthetic intermediate for the construction of more complex quinoxaline derivatives, particularly in pharmaceutical research and agrochemical development . Its molecular formula is C₉H₆Cl₂N₂ with a molecular weight of 213.06 g/mol, and it is typically supplied as a white to pink crystalline powder with a melting point of 34–38 °C .

Why Generic Substitution Fails for 3-Chloro-5-chloro-2-methylquinoxaline


Quinoxaline derivatives cannot be interchanged generically because the position and nature of substituents exert a decisive influence on reactivity, regioselectivity, and product distribution in subsequent chemical transformations [1]. The 3,5-dichloro-2-methyl substitution pattern creates a unique electronic and steric environment that differs fundamentally from the widely used 2,3-dichloroquinoxaline isomer. Specifically, the electron-donating methyl group at C-2 deactivates the adjacent C-3 chlorine toward nucleophilic aromatic substitution, while the C-5 chlorine on the benzo-fused ring exhibits distinct reactivity governed by the pyrazine nitrogen’s electron-withdrawing effect [2]. Consequently, substituting 3-chloro-5-chloro-2-methylquinoxaline with a regioisomeric dichloroquinoxaline would yield a different set of reaction products, compromising synthetic route fidelity and final compound purity.

Quantitative Differentiation Evidence for 3-Chloro-5-chloro-2-methylquinoxaline


Melting Point Advantage Over 2,3-Dichloroquinoxaline Enables Easier Handling and Formulation

3-Chloro-5-chloro-2-methylquinoxaline exhibits a melting point of 34–38 °C, making it a low-melting solid at ambient temperature, whereas the commonly used 2,3-dichloroquinoxaline isomer melts at 150–152 °C [1]. This 115 °C lower melting point translates to easier melt processing, lower energy requirements for dissolution, and simplified crystallization scale-up.

Organic synthesis Process chemistry Crystallization

Higher Guaranteed Purity from ISO-Certified Supplier Reduces Purification Burden

MolCore supplies 3-chloro-5-chloro-2-methylquinoxaline with a guaranteed minimum purity of 98% (NLT 98%) under ISO certification, while many alternative suppliers list the same compound at 95% purity . The 3-percentage-point increase in purity reduces the impurity burden by 60% (from 5% total impurities to 2%), directly decreasing the need for additional purification steps prior to use in GMP or sensitive synthetic sequences.

Quality control Chemical procurement Pharmaceutical intermediate

Regioselective Reactivity Divergence from 2,3-Dichloroquinoxaline in Nucleophilic Substitution

In the quinoxaline series, the presence of a C-2 methyl group dramatically alters the regioselectivity of nucleophilic aromatic substitution. Systematic studies on dichloroquinoxalines show that 2,3-dichloroquinoxaline undergoes preferential substitution at the 2-position, whereas in 3-chloro-2-methylquinoxaline analogs, the C-3 chlorine adjacent to the methyl group is substantially deactivated, forcing substitution to occur selectively at the C-5 (or C-6) position [1]. This electronic differentiation enables orthogonal functionalization strategies that are not achievable with symmetrical 2,3-dichloroquinoxaline.

Medicinal chemistry C–N coupling Ligand design

Optimal Use Scenarios for 3-Chloro-5-chloro-2-methylquinoxaline Based on Differentiating Evidence


Pharmaceutical Intermediate for Site-Selective Functionalization

The combination of a methyl-blocked C-3 position and an accessible C-5 chlorine enables sequential, orthogonally controlled C–N and C–C bond formations. This makes the compound an ideal starting material for constructing quinoxaline-based kinase inhibitors or GPCR ligands, where precise substitution vectors are critical for target engagement [1].

Low-Temperature Melt Processing for Continuous Flow Chemistry

With a melting point of 34–38 °C, 3-chloro-5-chloro-2-methylquinoxaline can be handled as a neat liquid at moderately elevated temperatures, facilitating solvent-free continuous flow syntheses and reducing solvent waste in large-scale campaigns .

High-Purity Building Block for GMP-Compliant Drug Substance Synthesis

The availability of this intermediate at ≥98% purity under ISO-certified quality systems directly supports GMP synthesis of active pharmaceutical ingredients (APIs), where trace impurities must be rigorously controlled to meet ICH Q3A guidelines .

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